molecular formula C29H32N2O2S B11673764 N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide

Cat. No.: B11673764
M. Wt: 472.6 g/mol
InChI Key: CKCDHDWCZJSJEO-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide is a complex organic compound that features a piperidine ring, a benzothiophene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylpiperidine intermediate, which can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions. This intermediate is then subjected to acylation with a suitable acyl chloride to form the benzylpiperidine-1-carbonyl derivative.

The next step involves the formation of the benzothiophene moiety, which can be achieved through cyclization reactions involving sulfur-containing reagents. The final step is the coupling of the benzylpiperidine-1-carbonyl derivative with the benzothiophene intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzylpiperidine-1-carbonyl)-1,2,3-thiadiazol-5-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
  • N-Benzylpiperidine-4-carboxaldehyde

Uniqueness

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H32N2O2S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide

InChI

InChI=1S/C29H32N2O2S/c1-20-11-13-23(14-12-20)27(32)30-28-26(24-9-5-6-10-25(24)34-28)29(33)31-17-15-22(16-18-31)19-21-7-3-2-4-8-21/h2-4,7-8,11-14,22H,5-6,9-10,15-19H2,1H3,(H,30,32)

InChI Key

CKCDHDWCZJSJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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